4-Benzylpiperazine-1-carboxamide
Description
4-Benzylpiperazine-1-carboxamide (CAS: 89026-61-9) is a piperazine derivative with a benzyl substituent at the 4-position of the piperazine ring and a carboxamide functional group at the 1-position. Its molecular formula is C₁₂H₁₇N₃O·HCl, and it has a molecular weight of 255.74 g/mol . The compound is primarily used in laboratory research, particularly in molecular imprinting studies and as an intermediate in organic synthesis . Its structure combines the flexibility of the piperazine ring with the aromatic hydrophobicity of the benzyl group, making it a versatile scaffold for pharmacological and material science applications.
Properties
IUPAC Name |
4-benzylpiperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c13-12(16)15-8-6-14(7-9-15)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVMGPBDKDGCQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357355 | |
| Record name | 4-benzylpiperazine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89026-61-9 | |
| Record name | 4-benzylpiperazine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 89026-61-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylpiperazine-1-carboxamide typically involves the reaction of piperazine with benzyl chloride under basic conditions. The process begins with the preparation of 1-benzylpiperazine, which is then converted to this compound through further reactions. One common method involves the use of piperazine hexahydrate and piperazine dihydrochloride monohydrate in ethanol, followed by the addition of benzyl chloride .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Benzylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: 4-Benzylpiperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Benzylpiperazine-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Benzylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Table 1: Comparison of Benzylpiperazine Derivatives with Aromatic Ring Modifications
Key Observations :
- Electron-withdrawing groups (e.g., CF₃, Cl) enhance receptor-binding affinity in certain CNS targets but reduce solubility .
- Electron-donating groups (e.g., OCH₃) improve aqueous solubility but may decrease blood-brain barrier penetration .
- The benzyl group in the parent compound balances hydrophobicity and steric bulk, making it suitable for imprinting polymers .
Functional Group Modifications on the Piperazine Core
Table 2: Comparison of Carboxamide and Related Functional Groups
Key Observations :
- Ethyl substituents on the piperazine ring increase lipophilicity, favoring membrane permeability .
- Acetylated derivatives may serve as prodrugs due to metabolic stability .
Hybrid Derivatives with Heterocyclic Moieties
Table 3: Hybrid Compounds with Benzimidazole or Pyridine Groups
Biological Activity
4-Benzylpiperazine-1-carboxamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on current research findings.
1. Overview of this compound
This compound is a derivative of benzylpiperazine, which is known for its psychoactive properties. The compound exhibits a range of effects on neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in various physiological processes.
The biological activity of this compound is primarily mediated through its interactions with several neurotransmitter receptors:
- Serotonergic System: The compound acts as an inhibitor of monoamine oxidase (MAO), leading to increased levels of serotonin and dopamine in the brain. This mechanism is similar to that observed with other psychoactive substances like MDMA .
- Dopaminergic System: It also influences dopaminergic pathways, which can affect mood and reward mechanisms. The compound has been shown to have amphetamine-like effects, enhancing the release of dopamine and norepinephrine .
3.1 Enzyme Interactions
This compound interacts with various enzymes, notably MAO, which plays a critical role in the metabolism of monoamines. By inhibiting this enzyme, the compound can modulate neurotransmitter levels significantly.
3.2 Cellular Effects
The compound has been shown to induce apoptosis in cancer cells by activating intrinsic mitochondrial pathways. This effect suggests potential applications in cancer therapy, particularly for tumors that exhibit resistance to conventional treatments .
4. Pharmacokinetics
Pharmacokinetic studies indicate that this compound possesses favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its ability to cross the blood-brain barrier enhances its effectiveness as a central nervous system (CNS) agent.
5. Research Findings and Case Studies
Recent studies have highlighted the potential therapeutic applications of this compound:
5.1 Anticancer Activity
A study demonstrated that this compound could selectively inhibit Mcl-1, a member of the Bcl-2 family involved in apoptosis regulation. Compounds derived from benzylpiperazine scaffolds showed promising binding affinities to Mcl-1, suggesting their potential as anticancer agents .
5.2 Neuropharmacological Effects
Research indicates that this compound may enhance cognitive function through its serotonergic activity. Such effects are being explored for their implications in treating mood disorders and cognitive impairments associated with neurodegenerative diseases .
6. Comparative Data Table
| Property | This compound | Comments |
|---|---|---|
| MAO Inhibition | Yes | Increases serotonin and dopamine levels |
| Apoptosis Induction | Yes | Activates mitochondrial pathways in cancer cells |
| Binding Affinity (Mcl-1) | Ki < 20 μM | Indicates potential as an anticancer agent |
| CNS Activity | Yes | Enhances mood and cognitive functions |
7. Conclusion
The biological activity of this compound presents significant potential for therapeutic applications across various domains, including oncology and neuropharmacology. Its mechanisms involving MAO inhibition and apoptosis induction underscore its importance as a lead compound for further drug development.
Continued research into this compound's pharmacological properties will be essential to fully elucidate its therapeutic potential and optimize its use in clinical settings.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
